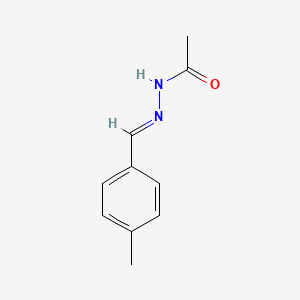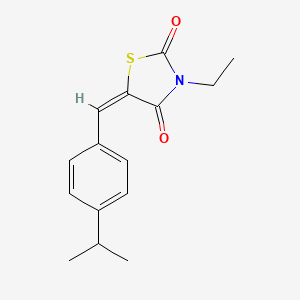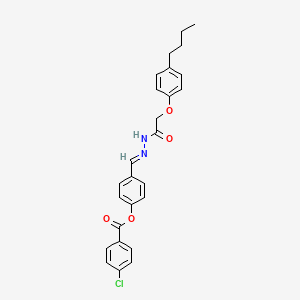![molecular formula C23H20N2O3 B11973988 4-[(E)-{2-[(4-methylphenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-methylbenzoate](/img/structure/B11973988.png)
4-[(E)-{2-[(4-methylphenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. The production would typically involve standard organic synthesis techniques, including purification steps such as recrystallization or chromatography to ensure the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-(4-METHYLBENZOYL)CARBOHYDRAZONOYL)PHENYL 4-METHYLBENZOATE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.
Aplicaciones Científicas De Investigación
4-(2-(4-METHYLBENZOYL)CARBOHYDRAZONOYL)PHENYL 4-METHYLBENZOATE is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a reference compound in analytical studies.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Industry: Limited use due to its specialized nature, but it may be used in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism of action for 4-(2-(4-METHYLBENZOYL)CARBOHYDRAZONOYL)PHENYL 4-METHYLBENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors
Comparación Con Compuestos Similares
Similar Compounds
- 4-(2-(3-METHOXYBENZOYL)CARBOHYDRAZONOYL)PHENYL 2,4-DICHLOROBENZOATE
- 4-(2-(4-METHYLBENZOYL)CARBOHYDRAZONOYL)PHENYL 4-METHOXYBENZOATE
- 2-METHOXY-4-(2-(4-METHYLBENZOYL)CARBOHYDRAZONOYL)PHENYL 3-BROMOBENZOATE
Uniqueness
What sets 4-(2-(4-METHYLBENZOYL)CARBOHYDRAZONOYL)PHENYL 4-METHYLBENZOATE apart from similar compounds is its specific molecular structure, which may confer unique reactivity and interaction profiles. This uniqueness makes it valuable for specialized research applications where other compounds may not be suitable.
Propiedades
Fórmula molecular |
C23H20N2O3 |
|---|---|
Peso molecular |
372.4 g/mol |
Nombre IUPAC |
[4-[(E)-[(4-methylbenzoyl)hydrazinylidene]methyl]phenyl] 4-methylbenzoate |
InChI |
InChI=1S/C23H20N2O3/c1-16-3-9-19(10-4-16)22(26)25-24-15-18-7-13-21(14-8-18)28-23(27)20-11-5-17(2)6-12-20/h3-15H,1-2H3,(H,25,26)/b24-15+ |
Clave InChI |
SDFZDDJXAQGBBL-BUVRLJJBSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)C |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-chlorophenyl)-5-[(2-fluorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazole](/img/structure/B11973910.png)
![3,4,5-Trimethoxy-N-(2,2,2-trichloro-1-{[(2,4-dibromo-6-methylanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11973911.png)


![N-(2,4-dimethylphenyl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-a]azepin-2-ylsulfanyl)acetamide](/img/structure/B11973936.png)

![2-ethoxy-4-[(E)-{[3-(2-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]phenol](/img/structure/B11973938.png)

![3,7-Dihydro-7-[2-hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-8-[(phenylmethyl)thio]-1H-purine-2,6-dione](/img/structure/B11973954.png)



![1-Benzyl-4-piperidinone (2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4-YL)hydrazone](/img/structure/B11973968.png)

